N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S2/c16-10(8-1-2-12-19-8)14-11-13-7(5-21-11)9-3-6(4-20-9)15(17)18/h1-5H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYBAGACJGHAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitrothiophene Intermediate: The synthesis begins with the nitration of thiophene to produce 4-nitrothiophene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the Thiazole Ring: The nitrothiophene intermediate is then reacted with a thioamide in the presence of a base, such as potassium carbonate, to form the thiazole ring.
Formation of the Oxazole Ring: The thiazole intermediate is further reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the final oxazole ring.
Amidation Reaction: The final step involves the amidation of the oxazole-thiazole intermediate with a suitable amine, such as 5-amino-1,2-oxazole-3-carboxamide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole or oxazole derivatives.
Scientific Research Applications
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex heterocyclic compound that contains thiazole and oxazole moieties. The nitrothiophenyl group enhances its electronic properties and solubility, making it a candidate for various biological applications. The compound is a thiazole ring substituted at the 4-position with a 4-nitrothiophen-2-yl group and an oxazole carboxamide group at the 5-position. These structural features contribute to its potential reactivity and biological activity.
Potential Applications
This compound and compounds containing oxazole and thiazole rings exhibit biological activities, including antimicrobial, antifungal, and anticancer properties.
- Anti-inflammatory Agent this compound has been studied for its potential as an anti-inflammatory agent and a modulator of various cellular pathways. The presence of the nitro group can enhance bioactivity through redox processes.
- Medicinal Chemistry and Agricultural Sciences this compound has potential applications in medicinal chemistry and agricultural sciences.
- Enzyme or Receptor Binding Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with proteins involved in inflammatory pathways, potentially modulating their activity. Further research is needed to fully elucidate these interactions and understand their implications for therapeutic use.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Thiazol-2-yl)-1,3-benzothiazole | Benzothiazole core | Enhanced stability |
| 4-(Nitrophenyl)thiazole | Nitro-substituted phenyl | Stronger electron-withdrawing effects |
| 1,3-Thiazole derivatives | Varied substitutions | Broad spectrum of biological activities |
Mechanism of Action
The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in metabolic pathways, such as arylamine N-acetyltransferase.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s uniqueness lies in its 4-nitrothiophen-2-yl-thiazole backbone. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s nitrothiophene increases polarity compared to phenyl or benzofuran analogs, balancing solubility and membrane permeability.
- Chloro-thiazole derivatives show higher solubility due to fluorine atoms but lower metabolic stability .
Biological Activity
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex heterocyclic compound notable for its diverse biological activities. This compound features a thiazole ring substituted with a 4-nitrothiophenyl group and an oxazole carboxamide moiety, contributing to its unique electronic properties and biological potential. Research indicates that derivatives of oxazole and thiazole exhibit a range of activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H7N3O3S
- Molecular Weight : 251.25 g/mol
The presence of the nitro group enhances its bioactivity through redox processes, potentially increasing its interaction with biological targets.
Antimicrobial Properties
Research has shown that compounds similar to this compound possess significant antimicrobial activity. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus (G+) and Escherichia coli (G-) . The compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. For example, compounds in the same class have shown to significantly alter the expression levels of key proteins involved in apoptosis such as caspases and NFκB .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to interact with proteins involved in inflammatory pathways, potentially modulating their activity. This suggests a therapeutic application for conditions characterized by excessive inflammation .
Case Studies
Several case studies highlight the compound's biological activity:
- Antimicrobial Activity : In vitro testing against bacterial strains revealed that this compound exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Mechanism : In a study involving cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 50 µM. The mechanism was linked to the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
Step 1: Formation of Thiazole Ring
- Starting from a thiophene derivative, the thiazole ring is formed through cyclization using reagents like bromine or iodine.
Step 2: Coupling Reaction
- The thiazole derivative is then coupled with an oxazole derivative via nucleophilic substitution reactions.
These synthetic strategies not only highlight the versatility of this compound but also pave the way for developing more complex derivatives with enhanced biological activities .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Thiazol-2-yl)-1,3-benzothiazole | Benzothiazole core | Enhanced stability |
| 4-(Nitrophenyl)thiazole | Nitro-substituted phenyl | Stronger electron-withdrawing effects |
| N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol] | Thiazole and oxazole combination | Diverse biological activities |
Q & A
Q. What are the established synthetic routes for N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, and what key intermediates are involved?
Methodological Answer:
- Step 1: Preparation of thiazole intermediates
React 2-amino-5-(4-nitrothiophen-2-yl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane. This forms N-(thiazol-2-yl)chloroacetamide intermediates, which are critical for subsequent functionalization . - Step 2: Oxazole ring formation
Use 1,2-oxazole-5-carboxylic acid derivatives as building blocks. Coupling reactions (e.g., HATU/DCC-mediated amidation) with the thiazole intermediate yield the final compound. Enamine Ltd. catalogs highlight similar oxazole-thiazole hybrids, suggesting standardized coupling protocols . - Key Intermediates:
- 4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-amine
- 1,2-Oxazole-5-carbonyl chloride
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
Methodological Answer:
- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients. Compare retention times to standards listed in analytical chemistry reports .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This confirms stereochemistry and molecular packing, critical for structure-activity studies .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) validates substituent positions. Key signals include nitro group protons (δ 8.2–8.5 ppm) and oxazole carbons (δ 160–165 ppm) .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
Methodological Answer:
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC₅₀ values to reference drugs like doxorubicin. Thiazole derivatives in show efficacy against tumor growth .
- Antimicrobial Screening : Use microdilution assays against Mycobacterium tuberculosis (H37Rv strain). 2-Aminothiazole analogs in demonstrate comparable activity to rifampin, suggesting similar protocols .
- Viral Entry Inhibition : Test ACE2-binding inhibition via ELISA (). Compounds like SSAA09E2 (structurally similar oxazole-carboxamide) block SARS-CoV-2 spike protein interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Modification of Substituents :
- Replace the nitro group on thiophene with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on potency. highlights nitro groups as critical for kinase inhibition .
- Introduce methyl/ethyl groups to the oxazole ring to enhance lipophilicity and bioavailability .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify essential hydrogen-bond acceptors (e.g., nitro, oxazole carbonyl). demonstrates oxazole-carboxamides as potent 5HT7R antagonists via similar modeling .
Q. What computational strategies are effective in predicting binding modes and selectivity against target proteins?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into active sites of CDK2 or PTPN2 (). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys33 in CDK2) .
- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of protein-ligand complexes. Calculate binding free energies (MM-PBSA) to rank selectivity .
- QSAR Modeling : Use Random Forest or PLS regression on datasets from and to correlate substituents with IC₅₀ values .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
- Normalize results to internal controls (e.g., staurosporine for cytotoxicity).
- Data Reconciliation :
- Apply meta-analysis (RevMan software) to aggregate results from (antitubercular) and 11 (viral entry). Identify outliers due to assay conditions (e.g., serum concentration) .
- Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
Q. What are the challenges in elucidating the crystal structure of this compound, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Low solubility in common solvents (e.g., DMSO, ethanol).
- Polymorphism due to nitro-thiophene conformational flexibility.
- Mitigation Strategies :
Q. How can metabolic stability and in vivo pharmacokinetics be assessed for this compound?
Methodological Answer:
- Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. ’s SSAA09E2 showed <20% degradation after 1 hour, suggesting similar protocols .
- Pharmacokinetic Profiling :
- Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24h.
- Calculate AUC, Cₘₐₓ, t₁/₂ using Phoenix WinNonlin. Compare to oxazole-carboxamide derivatives in for bioavailability benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
